1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione
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Overview
Description
This compound belongs to a class of organic molecules known for their diverse chemical and pharmacological properties. Its structure comprises a piperidine ring, a benzyl group, and a 5-nitro-1H-indole-2,3-dione moiety.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, in one study, a related compound was synthesized from N-benzylglutarimide in a three-step process, demonstrating the complexity and precision required in such syntheses (Bisset et al., 2012).
Molecular Structure Analysis
The molecular structure often involves a piperidine core, which can exhibit different conformations. In one example, the structure of a related compound was elucidated using X-ray crystallography, revealing insights into its molecular geometry (Prasad et al., 2008).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of complex heterocyclic compounds, including those related to 1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione, has been explored to enhance the understanding of their structural properties and potential functionalities. For instance, studies have detailed the synthesis of dispiro heterocycles, demonstrating the chemical versatility and potential for targeted molecular design in pharmaceutical applications (Dandia, Jain, & Laxkar, 2013).
Biological Activities
- Compounds with structures similar to 1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione have been evaluated for their antimicrobial and antitubercular activities. For example, a series of highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives showed promising antimicrobial and reasonable antitubercular activities (Dandia, Jain, & Laxkar, 2013).
- Another study focused on the synthesis of N-substituted indole derivatives, including those bearing nitro groups similar to the one . These derivatives were found to exhibit anticancer activity, particularly against the MCF-7 human breast cancer cell line, indicating the potential therapeutic applications of such compounds (Kumar & Sharma, 2022).
Future Directions
properties
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-5-nitroindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20-18-13-17(24(27)28)6-7-19(18)23(21(20)26)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOHTBEDNJLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione |
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